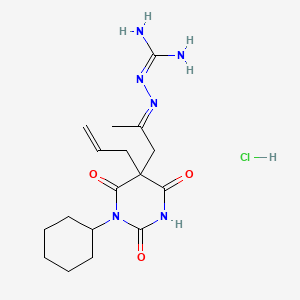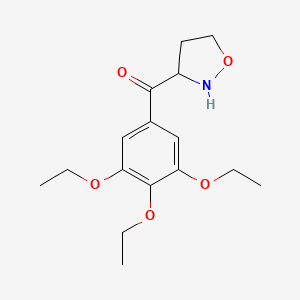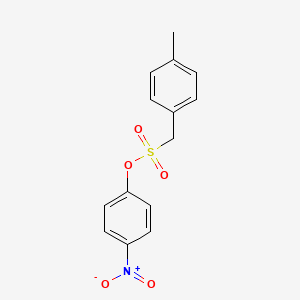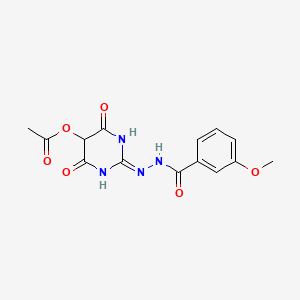
Benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a methoxy group on the benzoic acid ring and a hydrazide linkage to a pyrimidinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide typically involves multiple steps:
Preparation of 3-methoxybenzoic acid: This can be achieved through the methylation of benzoic acid using methanol and a suitable catalyst.
Formation of the hydrazide: The 3-methoxybenzoic acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.
Synthesis of the pyrimidinylidene moiety: This involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene structure.
Coupling reaction: Finally, the hydrazide and pyrimidinylidene moieties are coupled together under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the hydrazide linkage.
Reduction: Reduction reactions can occur at the pyrimidinylidene moiety, potentially leading to the formation of tetrahydropyrimidine derivatives.
Substitution: The methoxy group on the benzoic acid ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation products: Carboxylic acids, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible antimicrobial properties against certain pathogens.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Polymer Science: Possible applications in the development of new polymers with unique properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide linkage and pyrimidinylidene moiety may play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets would require further experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds such as 3-methoxybenzoic acid, 4-hydroxybenzoic acid.
Hydrazides: Compounds like isoniazid, hydralazine.
Pyrimidinylidene derivatives: Compounds such as uracil, thymine.
Uniqueness
The unique combination of the methoxybenzoic acid, hydrazide, and pyrimidinylidene moieties in benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide sets it apart from other similar compounds. This structural uniqueness may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
40623-25-4 |
|---|---|
Molekularformel |
C14H14N4O6 |
Molekulargewicht |
334.28 g/mol |
IUPAC-Name |
[2-[(3-methoxybenzoyl)hydrazinylidene]-4,6-dioxo-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C14H14N4O6/c1-7(19)24-10-12(21)15-14(16-13(10)22)18-17-11(20)8-4-3-5-9(6-8)23-2/h3-6,10H,1-2H3,(H,17,20)(H2,15,16,18,21,22) |
InChI-Schlüssel |
IEYQKPKPYVRNBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC(=CC=C2)OC)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


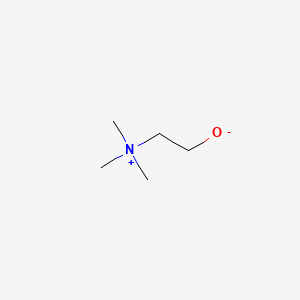
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
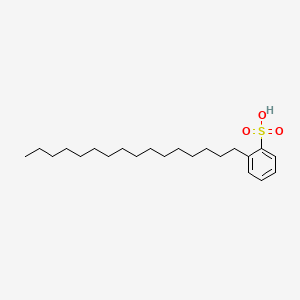

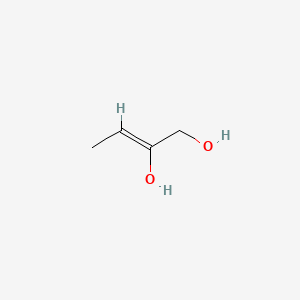

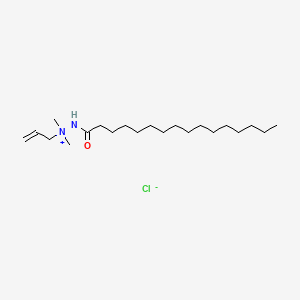

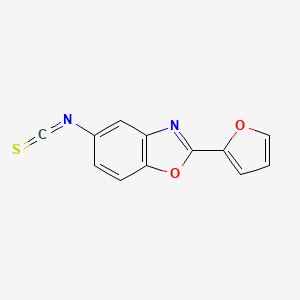
![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)
